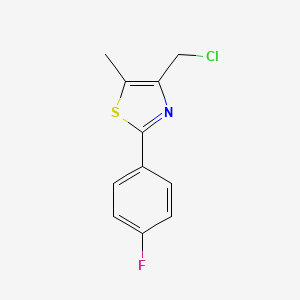

4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNS/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWAZLCFVSWUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=C(C=C2)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole typically involves the reaction of 4-fluoroacetophenone with thioamide under acidic conditions to form the thiazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl (-CH<sub>2</sub>Cl) group at the 4-position undergoes nucleophilic substitution under mild conditions. Key reactions include:

-

Hydrolysis to Hydroxymethyl :

Treatment with aqueous bases (e.g., NaOH) or water under reflux yields 4-hydroxymethyl derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis . -

Thiolation :

Reaction with thiourea or thiols produces 4-mercaptomethyl analogs, useful in polymer and ligand synthesis .

Cross-Coupling Reactions

The chloromethyl group participates in palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

Using arylboronic acids and Pd catalysts (e.g., Pd(PPh<sub>3</sub><sub>4</sub>)), the chloromethyl group is replaced with aryl or styryl groups. For example:

Elimination Reactions

Under basic conditions, dehydrohalogenation occurs, forming a methylene group:

This reaction is utilized to synthesize unsaturated thiazole derivatives for catalytic applications .

Functionalization of the Thiazole Ring

-

Bromination :

Electrophilic bromination at the 5-position occurs using N-bromosuccinimide (NBS) in acetonitrile, yielding 5-bromo derivatives . -

Friedel–Crafts Acylation :

The fluorophenyl group directs electrophilic substitution, enabling acylation at the para position relative to fluorine .

Biological Interactions

Though not a direct chemical reaction, the compound inhibits kinases (e.g., CDK9) by binding to ATP pockets. Key interactions include:

-

Hydrogen bonding between the thiazole nitrogen and Asp167 (CDK9) .

-

Van der Waals contacts with hydrophobic residues (Ile25, Leu156) .

Stability and Reactivity Trends

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its structural properties contribute to enhanced biological activity, making it a valuable component in drug formulation. For instance, thiazole derivatives have been noted for their potential protective effects against diabetes mellitus and their role in reducing oxidative stress markers .

Case Study: Anti-Cancer Activity

Research has shown that thiazole derivatives exhibit potent anticancer activity against various cancer cell lines. A study demonstrated that specific thiazole compounds could inhibit the growth of leukemia cells significantly, showcasing their therapeutic potential .

Agricultural Chemicals

Formulation of Agrochemicals

4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is utilized in developing agrochemicals such as herbicides and fungicides. Its effectiveness in pest control while minimizing environmental impact is noteworthy. The compound's ability to enhance the efficacy of agricultural products is supported by its incorporation into formulations that target specific pests without harming beneficial organisms .

Table 1: Agrochemical Applications

| Application Type | Description | Benefits |

|---|---|---|

| Herbicides | Effective against broadleaf and grassy weeds | Reduced environmental toxicity |

| Fungicides | Targets common fungal pathogens | Increased crop yield |

Material Science

Enhancement of Polymer Properties

In material science, this thiazole derivative is incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is particularly relevant in producing high-performance materials used in various industrial applications .

Case Study: Polymer Composite Development

Research indicates that incorporating thiazole compounds into polymer matrices enhances their thermal resistance and mechanical strength, making them suitable for demanding applications such as automotive and aerospace components.

Biochemical Research

Studies on Enzyme Inhibition and Receptor Binding

The compound has been widely used in biochemical research to study enzyme inhibition and receptor interactions. Its role in understanding biological processes aids researchers in identifying new therapeutic targets .

Table 2: Biochemical Research Applications

| Research Focus | Findings |

|---|---|

| Enzyme Inhibition | Effective inhibitors of COX-2 enzymes |

| Receptor Binding | Significant interactions with various receptors |

Mechanism of Action

The mechanism of action of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Key Observations :

- Isostructurality : Compounds 4 and 5 (from ) are isostructural, crystallizing in the triclinic system (P 1) with two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl vs. F), their crystal packing remains identical, suggesting minimal steric/electronic disruption .

- Substituent Effects : The chloromethyl group in 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole may enhance electrophilic reactivity compared to methyl or difluoromethyl groups in analogs like 2-(4-Chlorophenyl)-5-(difluoromethyl)thiazole .

Key Observations :

- Anticancer Activity : While direct data for 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is lacking, structurally simpler thiazole derivatives (e.g., 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives) exhibit potent anticancer activity against HepG-2 cells (IC₅₀ ~1.6 μg/mL) .

- Selectivity : Thiadiazole derivatives show selectivity toward breast cancer (MCF7), highlighting the impact of heterocyclic core modifications on biological targeting .

Biological Activity

4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a chloromethyl group, a fluorophenyl substituent, and a methylthiazole core, which may contribute to its interaction with various biological targets.

- Chemical Formula : C10H8ClFNS

- Molecular Weight : 229.69 g/mol

- CAS Number : 663909-06-6

The biological activity of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit certain kinases and modulate inflammatory pathways, leading to potential therapeutic effects in various conditions, including cancer and autoimmune diseases .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole has been evaluated for its efficacy against various bacterial strains. The structure-activity relationship (SAR) studies suggest that the presence of halogen atoms enhances the antimicrobial potency of thiazoles .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | Moderate |

| Escherichia coli | 50 µg/mL | Low |

| Pseudomonas aeruginosa | 12.5 µg/mL | High |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiazoles are known to disrupt cancer cell proliferation and induce apoptosis through various pathways, including the inhibition of cyclin-dependent kinases (CDKs) and modulation of transcription factors involved in tumor progression .

Case Study: Antitumor Activity

In a study examining the effects of thiazole derivatives on cancer cell lines, 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was reported at 15 µM, indicating substantial potential for further development as an anticancer agent .

Applications in Drug Development

The unique structural features of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole make it a valuable intermediate in pharmaceutical synthesis. Its derivatives are being explored for their roles in developing treatments for inflammatory conditions, autoimmune diseases, and cancers .

Q & A

Q. What are the optimized synthetic routes for 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via base-catalyzed cyclocondensation of appropriate chalcones with hydrazine derivatives in polar solvents. For example:

-

PEG-400 solvent : Enhances reaction efficiency and reduces byproducts due to its high boiling point and eco-friendly profile .

-

Phosphorus oxychloride (POCl₃) : Used for cyclization at 120°C, achieving yields >80% in thiazole ring formation .

-

Key parameters : Temperature (100–120°C), solvent polarity, and base strength (e.g., KOH vs. NaOH) critically affect regioselectivity and purity.

Table 1 : Comparison of Synthetic Methods

Method Solvent Catalyst/Base Yield (%) Purity (%) Reference Cyclocondensation PEG-400 KOH 75–85 ≥95 POCl₃-mediated Toluene None 80–90 ≥90

Q. How can crystallographic techniques confirm the molecular structure of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. The R-factor should be <0.05 for high confidence .

- Software : WinGX and ORTEP for visualization and validation of molecular geometry .

Q. What safety protocols are recommended for handling the chloromethyl group in this compound?

- Methodological Answer :

- Containment : Use fume hoods and closed systems to prevent exposure to volatile intermediates.

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize chloromethyl residues with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the bioactivity of 4-Chloromethyl-2-(4-fluorophenyl)-5-methylthiazole derivatives?

- Methodological Answer :

- QSAR Analysis : Use Gaussian 09 or HyperChem to calculate descriptors (e.g., logP, polarizability). Validate models with R² >0.85 and Q² >0.7 .

- Molecular Docking : Dock derivatives into target receptors (e.g., Polo-like kinase 1) using AutoDock Vina. Focus on binding affinity (ΔG < −8 kcal/mol) and hydrogen bonding interactions .

- Pharmacokinetics : SwissADME predicts Lipinski compliance; prioritize derivatives with high gastrointestinal absorption and low CYP450 inhibition .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. XRD bond lengths)?

- Methodological Answer :

- Multi-technique validation : Cross-reference ¹H/¹³C NMR (δ ppm), IR (stretching frequencies), and XRD bond lengths. For example:

- NMR : Aromatic protons at δ 7.2–7.8 ppm align with fluorophenyl groups .

- XRD : C-Cl bond length ~1.72 Å confirms chloromethyl placement .

- Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility .

Q. What strategies improve the refinement of twinned or low-resolution crystal structures of this compound?

- Methodological Answer :

- Twinning analysis : Use PLATON to identify twin laws and refine with SHELXL’s TWIN/BASF commands .

- High-resolution data : Collect data at synchrotron facilities (λ = 0.5–0.7 Å) for enhanced resolution.

- Constraints : Apply restraints to anisotropic displacement parameters (ADPs) for overlapping atoms .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.